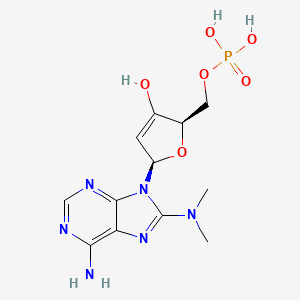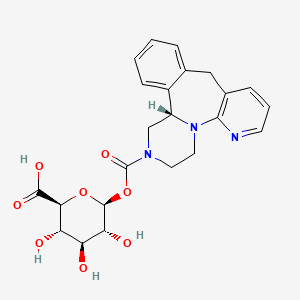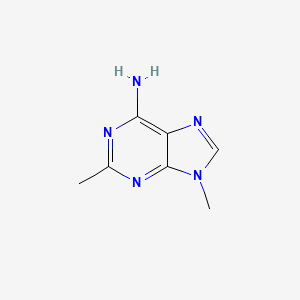
Mintlactone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mintlactone: is a naturally occurring monoterpene lactone found in various essential oils, particularly in mint species. It is known for its characteristic minty aroma and is used in flavoring, fragrance, and pharmaceutical industries. The compound has garnered interest due to its potential biological activities and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: Mintlactone can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. One common method involves the cyclization of a suitable monoterpene alcohol in the presence of a strong acid catalyst.
Biotransformation: Another method involves the use of microorganisms or enzymes to convert precursor compounds into this compound. This biocatalytic approach is often preferred for its selectivity and environmentally friendly nature.
Industrial Production Methods:
Extraction from Natural Sources: this compound is primarily obtained through the extraction and distillation of essential oils from mint plants. The essential oil is then subjected to fractional distillation to isolate the compound.
Chemical Synthesis: Large-scale chemical synthesis methods are employed to produce this compound for industrial applications. These methods often involve multi-step reactions and require careful control of reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Mintlactone can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form corresponding alcohols or hydrocarbons. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups. This can be achieved using reagents such as halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products:
Oxidation: Formation of lactone derivatives with additional oxygen-containing functional groups.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of halogenated or other substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: Mintlactone serves as a building block for the synthesis of more complex organic molecules.
Chiral Catalysts: The compound is used in the development of chiral catalysts for asymmetric synthesis.
Biology:
Antimicrobial Activity: this compound exhibits antimicrobial properties and is studied for its potential use in treating infections.
Insect Repellent: The compound is investigated for its insect-repellent properties, particularly against mosquitoes.
Medicine:
Anti-inflammatory: Research indicates that this compound may have anti-inflammatory effects, making it a candidate for developing anti-inflammatory drugs.
Analgesic: The compound is studied for its potential analgesic properties.
Industry:
Flavoring Agent: this compound is widely used as a flavoring agent in food and beverages.
Fragrance: The compound is used in the formulation of perfumes and other fragrance products.
Mecanismo De Acción
Molecular Targets and Pathways:
Receptor Binding: Mintlactone interacts with specific receptors in the body, such as olfactory receptors, to exert its effects.
Enzyme Inhibition: The compound may inhibit certain enzymes involved in inflammatory pathways, contributing to its anti-inflammatory properties.
Signal Transduction: this compound can modulate signal transduction pathways, affecting cellular responses and functions.
Comparación Con Compuestos Similares
Menthol: A well-known compound with a similar minty aroma, used in flavoring and medicinal products.
Carvone: Another monoterpene found in essential oils, with applications in flavoring and fragrance.
Limonene: A common monoterpene with a citrus aroma, used in cleaning products and as a solvent.
Uniqueness:
Aroma Profile: Mintlactone has a distinct minty aroma that sets it apart from other similar compounds.
Biological Activity: The compound’s unique structure contributes to its specific biological activities, such as antimicrobial and anti-inflammatory effects.
Versatility: this compound’s applications in various fields, including chemistry, biology, medicine, and industry, highlight its versatility and importance.
Propiedades
Número CAS |
16434-36-9 |
|---|---|
Fórmula molecular |
C10H14O2 |
Peso molecular |
166.22 g/mol |
Nombre IUPAC |
(6R,7aR)-3,6-dimethyl-5,6,7,7a-tetrahydro-4H-1-benzofuran-2-one |
InChI |
InChI=1S/C10H14O2/c1-6-3-4-8-7(2)10(11)12-9(8)5-6/h6,9H,3-5H2,1-2H3/t6-,9-/m1/s1 |
Clave InChI |
VUVQBYIJRDUVHT-HZGVNTEJSA-N |
SMILES |
CC1CCC2=C(C(=O)OC2C1)C |
SMILES isomérico |
C[C@@H]1CCC2=C(C(=O)O[C@@H]2C1)C |
SMILES canónico |
CC1CCC2=C(C(=O)OC2C1)C |
| 38049-04-6 | |
Sinónimos |
isomintlactone mintlactone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



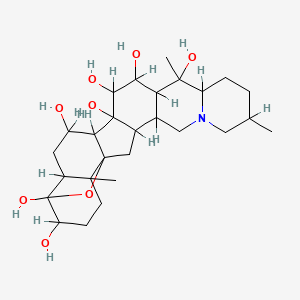
![(3r,11Bs)-9-methoxy-1,3,4,6,7,11b-hexahydro-2h-pyrido[2,1-a]isoquinoline-3-carboxylic acid](/img/structure/B1200587.png)


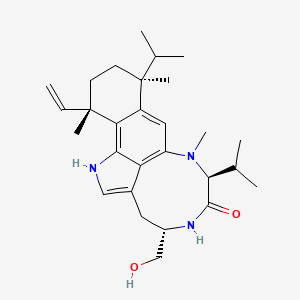
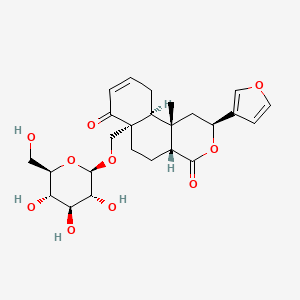

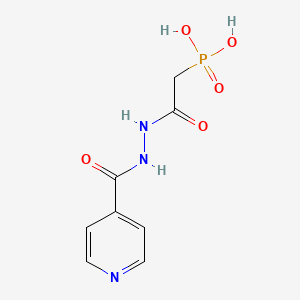
![2-amino-N-[4-amino-3-[3-amino-6-[1-(methylamino)ethyl]oxan-2-yl]oxy-2,5-dihydroxy-6-methoxycyclohexyl]-N-methylacetamide](/img/structure/B1200596.png)
